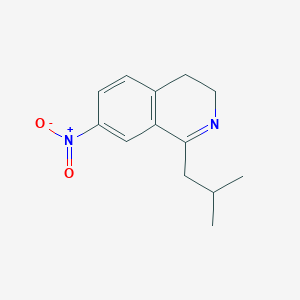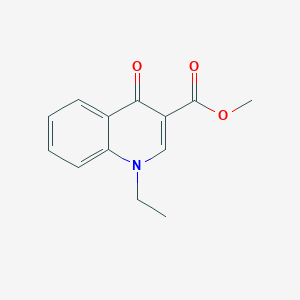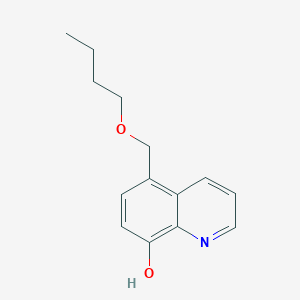
Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a nitro group at the 7th position and a 3,4-dihydro structure with a 2-methylpropyl substituent at the 1st position.
Méthodes De Préparation
The synthesis of Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- can be achieved through various synthetic routes. One common method involves the reduction of the corresponding nitroisoquinoline derivative using hydrogenation techniques. The reaction conditions typically include the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions. Industrial production methods may involve large-scale hydrogenation reactors to ensure efficient and consistent production of the compound.
Analyse Des Réactions Chimiques
Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position. Reagents such as sodium methoxide or sodium ethoxide can be used for these reactions.
The major products formed from these reactions include aminoisoquinoline derivatives, quinoline derivatives, and substituted isoquinolines.
Applications De Recherche Scientifique
Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular signaling pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- can be compared with other similar compounds, such as:
Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-: This compound lacks the nitro group and may have different chemical and biological properties.
Quinoline derivatives: These compounds have a similar structure but differ in the position and type of substituents, leading to variations in their properties and applications.
Nitroisoquinoline derivatives: These compounds have a nitro group at different positions, which can influence their reactivity and biological activities.
The uniqueness of Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.
Propriétés
Numéro CAS |
653604-59-2 |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-7-nitro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)7-13-12-8-11(15(16)17)4-3-10(12)5-6-14-13/h3-4,8-9H,5-7H2,1-2H3 |
Clé InChI |
PZGPKBSKOXUJJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NCCC2=C1C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11878444.png)



![N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide](/img/structure/B11878465.png)

![(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol](/img/structure/B11878474.png)

![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)

![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)

